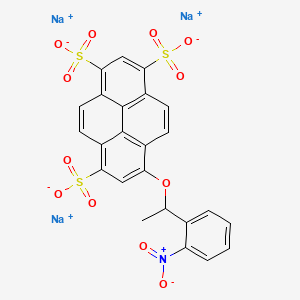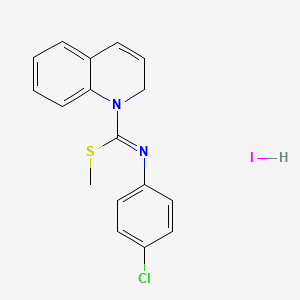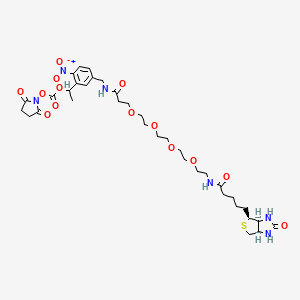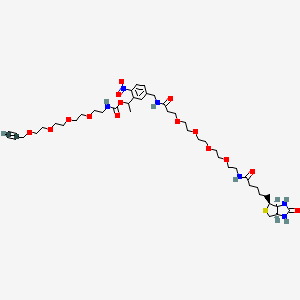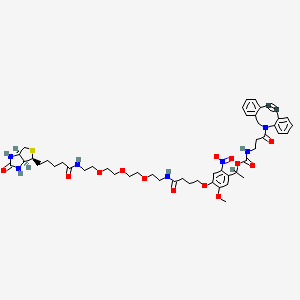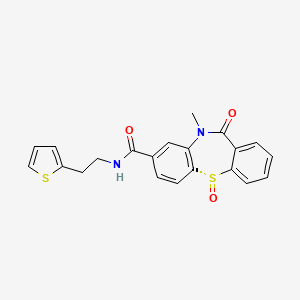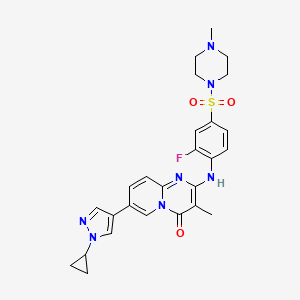
PKM2-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PKM2-IN-8 is a novel highly potent and selective pkm2 inhibitor, blocking pkm2 mitochondrial translocation under nutritional stress and inhibits tumor growth in vivo
Wissenschaftliche Forschungsanwendungen
1. PKM2 and Cancer Metabolism
Pyruvate kinase muscle isozyme M2 (PKM2) plays a crucial role in metabolic reprogramming, a characteristic of cancer cells. PKM2 is involved in the final step of glycolysis, key to tumor metabolism and growth. Its expression and regulation significantly contribute to fulfilling the nutrient demands of proliferating cancer cells. Additionally, PKM2's function extends beyond metabolism, acting as a coactivator and protein kinase, thereby contributing to tumorigenesis. However, studies concerning PKM2 as a therapeutic target show conflicting results, indicating the need for a deeper understanding of its role in cancer treatment (Dong et al., 2016).
2. PKM2 Expression and Cancer Prognosis
Studies have shown that PKM2 expression is associated with overall survival in various cancers, such as pancreatic ductal adenocarcinoma (PDAC) and solid cancers in general. High PKM2 expression was found to correlate with poorer overall survival and disease-free survival, irrespective of cancer types. This makes PKM2 a potentially useful biomarker for predicting cancer prognosis (Lockney et al., 2015), (Zhu et al., 2016).
3. PKM2 as a Diagnostic and Therapeutic Target
PKM2's role in cancer is multifaceted, impacting major events associated with cancer growth. Modulating PKM2 activity (either inhibiting its dimeric form or activating its tetrameric form) has shown promise in controlling cancer. However, recent studies present contradictory evidence regarding PKM2's oncogenic functions. This suggests the need for revisiting the approaches targeting cancer metabolism through PKM2, potentially uncovering novel and effective anticancer targets (Chhipa & Patel, 2021).
4. PKM2 in Diabetes and Microangiopathy
PKM2 has been identified as a biomarker for the diagnosis of diabetes and diabetic microangiopathy. It contributes to mitochondrial and glomerular dysfunction, abnormal renal hemodynamics, and retinopathy in diabetic conditions. Its role as a regulator of inflammatory factors and its involvement in macrophage activation make PKM2 a potential therapeutic target for diabetic microangiopathy (Tu et al., 2022).
Eigenschaften
Produktname |
PKM2-IN-8 |
|---|---|
Molekularformel |
C17H22N2O4P- |
Molekulargewicht |
349.3473 |
IUPAC-Name |
2-(1,4-Naphthoquinonyl)methyl N,N-dipropylphosphorodiamidate |
InChI |
InChI=1S/C17H23N2O4P/c1-3-8-19(24(18,22)23)11-12(2)9-13-10-16(20)14-6-4-5-7-15(14)17(13)21/h4-7,10,12H,3,8-9,11H2,1-2H3,(H3,18,22,23)/p-1 |
InChI-Schlüssel |
UHRLQKJDVVZZGN-UHFFFAOYSA-M |
SMILES |
O=P(N(CCC)CC(CC(C1=O)=CC(C2=C1C=CC=C2)=O)C)(N)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PKM2-IN-8; PKM2 IN 8; PKM2IN8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



